MS-PEG5-t-butyl ester

Vue d'ensemble

Description

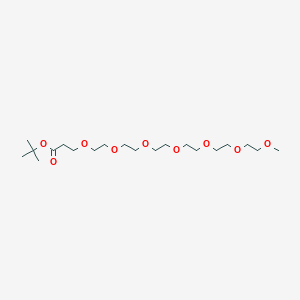

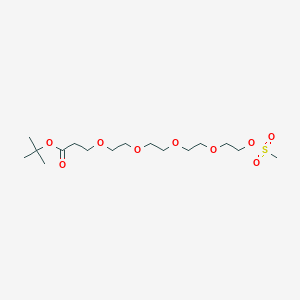

Mes-PEG4-t-butyl ester is a type of PEG derivative . It has a molecular formula of C16H32O9S and a molecular weight of 400.49 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Mes-PEG4-t-butyl ester is represented by the formula C16H32O9S . This indicates that it contains 16 carbon atoms, 32 hydrogen atoms, 9 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis

Mes-PEG4-t-butyl ester has a molecular weight of 400.49 . It is used for research purposes and is not intended for diagnostic or therapeutic use .Applications De Recherche Scientifique

Bioconjugaison

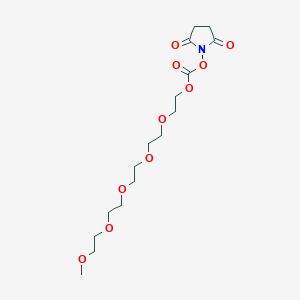

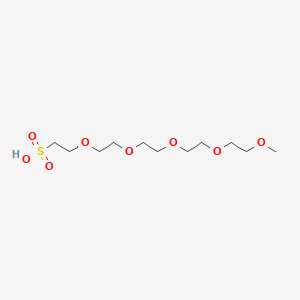

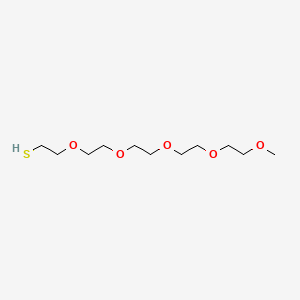

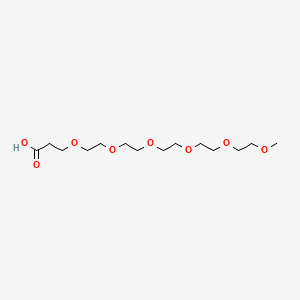

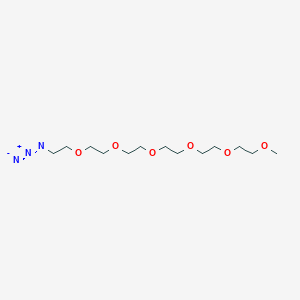

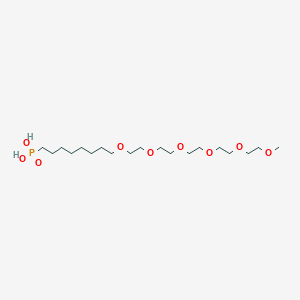

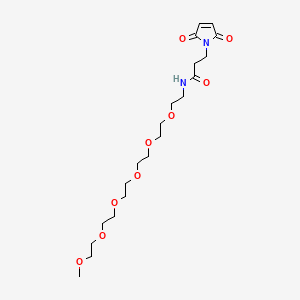

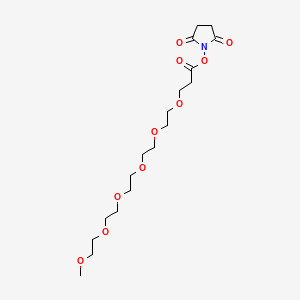

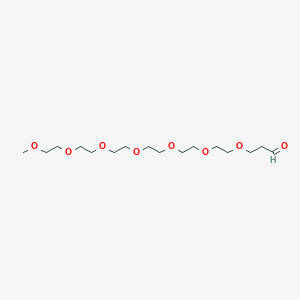

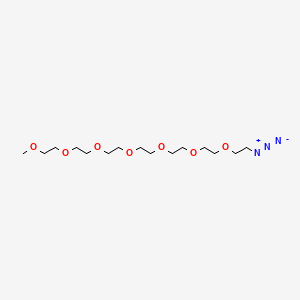

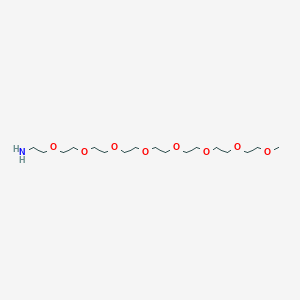

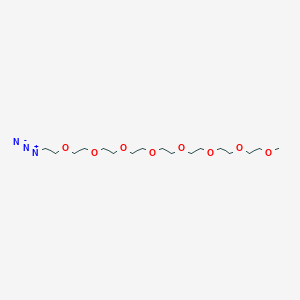

Le MS-PEG5-t-butyl ester et le Mes-PEG4-t-butyl ester peuvent tous deux être utilisés pour la bioconjugaison {svg_1} {svg_2} {svg_3}. La bioconjugaison est le processus de liaison chimique de deux biomolécules, qui est souvent utilisé dans le développement de médicaments et d'agents thérapeutiques. Le lieur PEG hydrophile dans ces composés facilite la solubilité dans les applications biologiques {svg_4} {svg_5} {svg_6}.

Blocs de construction pour la synthèse

Ces composés peuvent servir de blocs de construction pour la synthèse de petites molécules, de conjugués de petites molécules et/ou de biomolécules {svg_7} {svg_8} {svg_9}. Cela les rend précieux dans le domaine de la biologie chimique et de la chimie médicinale qui nécessitent une ligation {svg_10} {svg_11} {svg_12}.

Conjugués anticorps-médicaments

Une application spécifique de ces composés est leur incorporation synthétique dans les conjugués anticorps-médicaments {svg_13} {svg_14}. Les conjugués anticorps-médicaments sont un type de thérapie ciblée qui délivre des agents cytotoxiques directement aux cellules cancéreuses, réduisant ainsi l'impact sur les cellules saines.

Chimères de ciblage de la protéolyse (PROTAC)

Une autre application est la création de chimères de ciblage de la protéolyse (PROTAC) {svg_15} {svg_16} {svg_17}. Les PROTAC sont une nouvelle classe de médicaments qui agissent en marquant les protéines pathogènes pour la destruction par la machinerie naturelle de dégradation des protéines de la cellule {svg_18}.

Dégradation ciblée des protéines

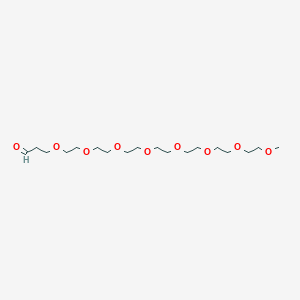

En relation avec ce qui précède, ces composés peuvent être utilisés pour la dégradation ciblée des protéines {svg_19} {svg_20}. Il s'agit d'une approche prometteuse pour le traitement des maladies causées par la surexpression ou l'activité anormale de certaines protéines {svg_21} {svg_22}.

Recherche en protéomique

Le Mes-PEG4-t-butyl ester est également utilisé dans la recherche en protéomique {svg_23}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut aider à l'analyse et à l'identification des protéines, contribuant à notre compréhension des processus biologiques {svg_24}.

Safety and Hazards

Mécanisme D'action

Target of Action

MS-PEG5-t-butyl ester, also known as Mes-PEG4-t-butyl ester, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . The E3 ubiquitin ligases are responsible for the ubiquitination of proteins, marking them for degradation, while the target proteins are those that the compound aims to degrade .

Mode of Action

The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the protein’s degradation via the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects depend on the specific target protein being degraded and can vary widely.

Pharmacokinetics

As a protac linker, its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and hydrophilicity .

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can have various effects at the molecular and cellular levels, depending on the functions of the degraded proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBWEENGLLFLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.